molecular formula C16H15BrClNOS B3676215 2-[(3-bromophenyl)methylsulfanyl]-N-(4-chloro-2-methylphenyl)acetamide

2-[(3-bromophenyl)methylsulfanyl]-N-(4-chloro-2-methylphenyl)acetamide

Cat. No.: B3676215
M. Wt: 384.7 g/mol
InChI Key: LAIJVDLHXTWAMQ-UHFFFAOYSA-N
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Description

2-[(3-bromophenyl)methylsulfanyl]-N-(4-chloro-2-methylphenyl)acetamide is an organic compound with a complex structure that includes bromine, chlorine, sulfur, and nitrogen atoms

Properties

IUPAC Name

2-[(3-bromophenyl)methylsulfanyl]-N-(4-chloro-2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrClNOS/c1-11-7-14(18)5-6-15(11)19-16(20)10-21-9-12-3-2-4-13(17)8-12/h2-8H,9-10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAIJVDLHXTWAMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)CSCC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-bromophenyl)methylsulfanyl]-N-(4-chloro-2-methylphenyl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-bromobenzyl chloride and 4-chloro-2-methylaniline.

    Formation of Intermediate: The 3-bromobenzyl chloride reacts with thiourea to form 3-bromobenzyl isothiocyanate.

    Nucleophilic Substitution: The intermediate then undergoes nucleophilic substitution with 4-chloro-2-methylaniline to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The reaction conditions would be optimized for yield and purity, and the process would be scaled up using industrial reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

2-[(3-bromophenyl)methylsulfanyl]-N-(4-chloro-2-methylphenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles such as sodium azide or potassium cyanide can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Azides or nitriles.

Scientific Research Applications

2-[(3-bromophenyl)methylsulfanyl]-N-(4-chloro-2-methylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis.

    Medicine: Investigated for its potential as a pharmaceutical compound.

    Industry: Used in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[(3-bromophenyl)methylsulfanyl]-N-(4-chloro-2-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-[(3-bromophenyl)methylsulfanyl]-N-(2,6-dimethylphenyl)acetamide: Similar structure but with different substitution patterns.

    2-[(3-bromophenyl)methylsulfanyl]-N-(4-chloro-2-methoxyphenyl)acetamide: Similar structure with a methoxy group instead of a methyl group.

Uniqueness

2-[(3-bromophenyl)methylsulfanyl]-N-(4-chloro-2-methylphenyl)acetamide is unique due to its specific combination of bromine, chlorine, sulfur, and nitrogen atoms, which may confer unique chemical and biological properties compared to its analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[(3-bromophenyl)methylsulfanyl]-N-(4-chloro-2-methylphenyl)acetamide
Reactant of Route 2
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2-[(3-bromophenyl)methylsulfanyl]-N-(4-chloro-2-methylphenyl)acetamide

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